(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
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Overview
Description
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one is a natural product found in Pinus hartwegii, Lupinus mexicanus, and other organisms with data available.
Scientific Research Applications
Fluorescence PET Systems
Research has been conducted on new fluorescent devices for protons and metal ions using macrocycles and bis macrocycles, which include components such as 7-(9-anthracenylmethyl)-3,11-dithia-7,17-diazabicyclo[11.3.1]heptadeca-1(17),13,15-triene (L1) and related compounds. These systems have a pyridil-thioether-containing macrocycle as a binding site and an anthracene moiety as a signaling agent, showing strong changes in absorption and emission spectra upon the addition of metal ions like Cu(II) and Co(II) (Tamayo et al., 2005).
Synthesis and Structural Studies
The synthesis and crystal structures of related compounds, such as Hexamethylene Triperoxide Diamine (HMTD), have been determined, showcasing unusual planar 3-fold coordination around bridgehead nitrogen atoms. Such studies contribute to understanding the structural aspects of similar chemical compounds (Schaefer et al., 1985).
Chemical Properties and Reactions
Research on the chemical properties and reactions of similar structures has been explored. For example, the twisting of rings in bicyclic cis-diaziridines and their spectroscopic behaviors have been studied, providing insights into the chemical behavior of related cyclic compounds (Shustov et al., 1985).
Novel Selective Agonists
Studies on the synthesis of novel potent selective agonists for neuronal nicotinic receptors, such as (1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane, provide valuable information on potential therapeutic applications of similar compounds (Ji et al., 2005).
Interaction Studies with Metal Ions
Investigations into how macrocyclic ligands interact with metal ions, including Hg(II), have been conducted. These studies involve examining changes in fluorescence emission upon metal ion addition, contributing to the understanding of metal-ligand interactions in similar chemical structures (Tamayo et al., 2007).
properties
Product Name |
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m1/s1 |
InChI Key |
JYIJIIVLEOETIQ-MQYQWHSLSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4[C@H]3CCCC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
synonyms |
alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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